(2S)-2-[[4-[(2-methyl-4-oxo-1H-quinazolin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid
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Overview
Description
ICI-198583 is a small molecule drug that acts as a thymidylate synthase inhibitor. It was initially developed by Zeneca Group Plc for its potential use in cancer treatment. Thymidylate synthase is an enzyme involved in the synthesis of thymidine, a nucleotide required for DNA replication. By inhibiting this enzyme, ICI-198583 can disrupt DNA synthesis in rapidly dividing cancer cells, making it a promising candidate for anticancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ICI-198583 involves multiple steps, starting with the preparation of the quinazoline core. The key steps include:
Formation of the Quinazoline Core: This involves the reaction of 2-aminobenzamide with formic acid to form the quinazoline ring.
Substitution Reactions: The quinazoline core is then subjected to various substitution reactions to introduce the desired functional groups
Coupling Reactions: The final step involves coupling the substituted quinazoline with L-glutamic acid to form the complete ICI-198583 molecule.
Industrial Production Methods
Industrial production of ICI-198583 would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures to ensure consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
ICI-198583 primarily undergoes substitution reactions during its synthesis. Additionally, it can participate in:
Oxidation: This can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the quinazoline core.
Hydrolysis: The ester bonds in ICI-198583 can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, or hydrolyzed derivatives of ICI-198583. These derivatives can have different biological activities and properties .
Scientific Research Applications
Chemistry: It serves as a model compound for studying thymidylate synthase inhibitors and their interactions with the enzyme.
Biology: Research on ICI-198583 has provided insights into the mechanisms of DNA synthesis and cell cycle regulation.
Medicine: As a potential anticancer agent, ICI-198583 has been evaluated in preclinical studies for its efficacy against various cancer cell lines.
Industry: The compound’s synthesis and production methods have implications for the pharmaceutical industry, particularly in the development of new anticancer drugs
Mechanism of Action
ICI-198583 exerts its effects by inhibiting thymidylate synthase, an enzyme crucial for the synthesis of thymidine. By binding to the active site of the enzyme, ICI-198583 prevents the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a key step in DNA synthesis. This inhibition leads to a depletion of thymidine, causing DNA damage and cell death in rapidly dividing cancer cells .
Comparison with Similar Compounds
ICI-198583 is part of a class of compounds known as thymidylate synthase inhibitors. Similar compounds include:
ICI D1694: Another thymidylate synthase inhibitor with a similar mechanism of action but different structural features.
CB30865: A quinazoline-based analogue of ICI-198583 with modifications to the glutamate moiety.
ZD9331: A related compound with enhanced potency and different pharmacokinetic properties
ICI-198583 is unique in its specific structural modifications, which contribute to its distinct binding affinity and inhibitory activity against thymidylate synthase .
Properties
CAS No. |
112887-62-4 |
---|---|
Molecular Formula |
C25H24N4O6 |
Molecular Weight |
476.5 g/mol |
IUPAC Name |
(2S)-2-[[4-[(2-methyl-4-oxo-3H-quinazolin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C25H24N4O6/c1-3-12-29(14-16-4-9-20-19(13-16)24(33)27-15(2)26-20)18-7-5-17(6-8-18)23(32)28-21(25(34)35)10-11-22(30)31/h1,4-9,13,21H,10-12,14H2,2H3,(H,28,32)(H,30,31)(H,34,35)(H,26,27,33)/t21-/m0/s1 |
InChI Key |
PMTUUSDTAKQWQJ-NRFANRHFSA-N |
SMILES |
CC1=NC2=C(C=C(C=C2)CN(CC#C)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O)C(=O)N1 |
Isomeric SMILES |
CC1=NC2=C(C=C(C=C2)CN(CC#C)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)N1 |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)CN(CC#C)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O)C(=O)N1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ICI 198583; CB 3819; ICI-198583; ICI198583; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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